zinc;1-iodo-4-methanidylbenzene;bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;1-iodo-4-methanidylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGBTWFKSYKKRN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)I.[Zn+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Preparation of Aryl Organozinc Reagents
Direct Oxidative Zincation from Aryl Halides (e.g., 1-iodo-4-methylbenzene)
Activation Strategies for Zinc Metal
To overcome the low reactivity of commercial zinc powder, several activation methods have been developed. These strategies aim to either remove the passivating oxide layer, increase the surface area of the metal, or facilitate the removal of the newly formed organozinc species from the metal surface. nih.govnih.gov
Table 1: Effect of Lithium Halides on Organozinc Solubilization
| Additive | Solubilization Effect |
|---|---|
| LiCl | Strong |
| LiBr | Moderate |
| LiI | Moderate |
| LiF | Ineffective |
| NaCl | Ineffective |
This interactive table is based on findings that demonstrate the superior effect of LiCl in solubilizing organozinc intermediates from the zinc surface compared to other lithium and sodium salts. nih.gov
Trimethylsilyl chloride (TMSCl) is another common activating agent used in the preparation of organozinc reagents. wikipedia.org Historically, the role of TMSCl was thought to be the removal of the passivating zinc oxide layer from the metal surface. nih.govresearchgate.net However, recent research has revealed a more complex mechanism. Fluorescence lifetime imaging microscopy (FLIM) studies have shown that TMSCl also aids in the solubilization of the organozinc intermediate from the zinc surface after the oxidative addition has occurred. nih.govnih.gov This newly discovered role is distinct from its previously understood function as a surface etchant. nih.gov Other activators like 1,2-dibromoethane (B42909) and iodine are also used to pre-treat zinc, working by chemically etching the surface to expose fresh, reactive metal. nih.govucl.ac.uk
Prior to the widespread adoption of LiCl, the synthesis of organozinc reagents often required the use of polar aprotic cosolvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). nih.gov These solvents are believed to accelerate the initial oxidative addition step of the mechanism. nih.govacs.org However, the use of these high-boiling point solvents can complicate product purification and may not be compatible with all functional groups. nih.gov The development of the LiCl protocol in THF has largely superseded the need for these cosolvents in many applications. nih.gov
An alternative to activating commercial zinc powder is to use a highly reactive form of zinc, commonly known as Rieke Zinc. wikipedia.org Rieke Zinc is prepared by the reduction of a zinc(II) salt, typically ZnCl₂, with a potent reducing agent like lithium naphthalenide or potassium metal. wikipedia.orgsci-hub.box This process generates a fine, black powder of highly porous, and thus highly reactive, elemental zinc. sci-hub.box
Rieke Zinc readily undergoes oxidative addition to a wide range of aryl iodides and bromides, even at low temperatures, without the need for additional activators. sci-hub.boxriekemetals.com The reactivity of Rieke Zinc is influenced by the residual salts present in the supernatant from its preparation. nih.gov For instance, the presence of lithium or sodium salts in the supernatant can affect both the rate of the reaction and the structure of the resulting organozinc product (monoorganozinc halide versus diorganozinc species). nih.gov
Substrate Scope and Functional Group Tolerance for Aryl Iodides
A significant advantage of organozinc reagents is their remarkable tolerance for a wide variety of functional groups within the aryl iodide substrate. sigmaaldrich.com The direct zincation method, particularly when using activated zinc, allows for the preparation of arylzinc reagents containing sensitive functional groups that would not be compatible with the more reactive organolithium or Grignard reagents. wikipedia.orgsigmaaldrich.com
For aryl iodides, the reaction is generally efficient and high-yielding. organic-chemistry.org The presence of both electron-donating and electron-withdrawing groups on the aromatic ring is well-tolerated. Functional groups such as esters, nitriles, amides, ketones, and even other halides (like chlorides) can be present on the aryl iodide without interfering with the formation of the organozinc reagent. sigmaaldrich.comriekemetals.com This broad functional group compatibility makes arylzinc reagents, such as the one derived from 1-iodo-4-methylbenzene, highly valuable intermediates in multi-step organic synthesis, particularly in cross-coupling reactions like the Negishi coupling. wikipedia.org
Table 2: Functional Group Tolerance in the Preparation of Arylzinc Reagents from Aryl Iodides
| Functional Group | Compatibility |
|---|---|
| Ester (-COOR) | Tolerated |
| Nitrile (-CN) | Tolerated |
| Amide (-CONR₂) | Tolerated |
| Ketone (-COR) | Tolerated |
| Ether (-OR) | Tolerated |
| Sulfide (-SR) | Tolerated |
This interactive table summarizes the compatibility of various functional groups during the direct oxidative zincation of aryl iodides, highlighting the broad utility of this method. sigmaaldrich.comriekemetals.com
Transmetalation Routes to Aryl Organozinc Compounds
Transmetalation is a widely employed strategy for the synthesis of arylzinc compounds, involving the exchange of an aryl group from a more electropositive metal to zinc. This method benefits from the ready availability of organolithium and organomagnesium precursors.
The preparation of arylzinc halides from aryllithium or arylmagnesium (Grignard) reagents is a straightforward and common laboratory procedure. The process involves the initial formation of the organolithium or Grignard reagent from the corresponding aryl halide (e.g., p-iodotoluene or p-bromotoluene), followed by reaction with a zinc halide salt, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂).
The reaction of a pre-formed p-tolylmagnesium bromide with zinc bromide in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF) results in the formation of p-tolylzinc bromide. This transmetalation is driven by the difference in electronegativity between magnesium and zinc, leading to the thermodynamically favorable formation of the organozinc compound. The resulting arylzinc reagents are often used in situ for subsequent reactions. For instance, arylzinc reagents prepared from arylmagnesium bromide and zinc bromide have been shown to be optimal for certain nickel-catalyzed cross-coupling reactions. acs.org
A typical procedure involves the slow addition of a solution of the Grignard reagent to a solution of anhydrous zinc halide at a controlled temperature, usually starting at 0 °C and then stirring at room temperature. The presence of lithium chloride (LiCl) can facilitate the initial formation of the Grignard reagent, especially for less reactive aryl bromides. rsc.org
| Precursor | Reagent | Product | Solvent | Typical Conditions |
| p-Tolylmagnesium bromide | ZnBr₂ | p-Tolylzinc bromide | THF | 0 °C to rt |
| p-Tolyllithium | ZnCl₂ | p-Tolylzinc chloride | Diethyl Ether | -78 °C to rt |
This table is illustrative of typical reaction conditions for the transmetalation process.
A less common but mechanistically interesting route involves the transmetalation from a transition metal catalyst to zinc. In some cobalt-catalyzed reactions, an aryl halide can first react with a low-valent cobalt species. The resulting aryl-cobalt intermediate can then undergo transmetalation with a zinc salt to generate the desired arylzinc reagent. This pathway is often a key part of a larger catalytic cycle, for instance, in cobalt-catalyzed cross-coupling reactions where the arylzinc species is generated in situ. researchgate.netresearchgate.net
For example, a catalytic system consisting of CoCl₂ can be used for the cross-coupling of benzylic zinc reagents with aryl bromides. researchgate.net While the primary focus of such reactions is the final coupled product, the underlying mechanism involves the formation and consumption of organometallic intermediates, including the potential for catalyst-to-zinc transmetalation.
Electrochemical Synthesis of Organozinc Reagents
Electrochemical methods offer a powerful and often milder alternative for the synthesis of organozinc reagents, avoiding the need for highly reactive organometallic precursors. This technique typically employs a sacrificial zinc anode, which is consumed during the reaction to form the organozinc product.
The direct electrochemical reaction of aryl halides with a zinc anode is often slow. However, the process can be made highly efficient by the use of transition metal catalysts. Complexes of cobalt and nickel have proven to be particularly effective. rsc.orgorganic-chemistry.org
In a typical setup, the electrolysis of an aryl halide, such as p-bromotoluene, is carried out in an undivided cell equipped with a sacrificial zinc anode and a cathode (e.g., nickel or stainless steel). A catalytic amount of a cobalt halide (e.g., CoBr₂ or CoCl₂) is added to the electrolyte solution, which usually consists of a solvent like dimethylformamide (DMF) or acetonitrile (B52724), often with a co-solvent or ligand such as pyridine (B92270). organic-chemistry.org
The proposed mechanism involves the electrochemical reduction of the Co(II) complex to a highly reactive Co(I) species at the cathode. This Co(I) complex then activates the aryl halide through oxidative addition, forming an aryl-cobalt(III) intermediate. This intermediate then reacts with zinc(II) ions (generated from the anode) in a transmetalation step to yield the arylzinc halide and regenerate the Co(II) catalyst.
This electrochemical method is particularly advantageous for preparing functionalized arylzinc reagents, as it tolerates a variety of functional groups that would be incompatible with Grignard or organolithium reagents. rsc.org
Table 2: Electrochemical Synthesis of Arylzinc Halides from Aryl Bromides
| Aryl Bromide | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| Bromobenzene | CoBr₂ / Pyridine | DMF | 95 |
| 4-Bromobenzonitrile | CoBr₂ / Pyridine | DMF | 92 |
| 4-Bromotoluene (B49008) | CoBr₂ / Pyridine | DMF | (High) |
| 2-Bromopyridine | CoBr₂ / Pyridine | DMF | 85 |
Yields are based on the conversion of the starting aryl bromide to the corresponding arylzinc halide, as determined by subsequent reaction or titration. The yield for 4-bromotoluene is noted as high, based on the general effectiveness of the method for similar substrates. Data compiled from representative literature. rsc.orgorganic-chemistry.org
The choice of solvent and supporting electrolyte/ligand plays a crucial role in the efficiency of the electrochemical synthesis of organozinc reagents. Polar aprotic solvents like DMF and acetonitrile are commonly used as they can dissolve the electrolyte and stabilize the charged intermediates. organic-chemistry.org
Pyridine is often used as a ligand in cobalt-catalyzed systems. It complexes with the cobalt ions, stabilizing the catalytically active species and influencing the reaction rate and selectivity. The use of pyridine can be advantageous over other ligands like 2,2'-bipyridine, which might be required in larger quantities in nickel-catalyzed systems. organic-chemistry.org The solvent can also affect the rate of the oxidative addition step at the metal surface, with polar solvents potentially accelerating this process. uni-muenchen.de
Flow Chemistry Approaches for Continuous Generation of Organozinc Reagents
Flow chemistry has emerged as a powerful tool for the synthesis of organozinc reagents, offering advantages in terms of safety, scalability, and reproducibility. organic-chemistry.orgkyoto-u.ac.jp The instability and exothermicity often associated with the batch preparation of organometallics can be effectively managed in continuous flow reactors.
For the preparation of aryl organozinc reagents, a common flow chemistry approach involves pumping a solution of an aryl halide through a heated column packed with activated zinc metal. This method allows for the on-demand generation of the organozinc reagent, which can then be directly introduced into a second reactor for a subsequent reaction, such as a Negishi coupling. organic-chemistry.org
An alternative and versatile flow method involves the in-situ formation of a Grignard reagent followed by immediate transmetalation. In this setup, a solution of the aryl halide (e.g., p-bromotoluene) is passed through a column packed with magnesium. The resulting Grignard reagent is then mixed with a solution of a zinc salt (e.g., ZnCl₂) in a T-mixer, effecting a rapid transmetalation to the arylzinc halide. The presence of LiCl is often crucial for activating the magnesium and ensuring a smooth and efficient Grignard formation. This telescoped reaction sequence avoids the isolation of the sensitive organometallic intermediates and allows for the safe and continuous production of the desired arylzinc reagent. rsc.org
Table 3: Parameters in Flow Synthesis of Organozinc Reagents
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Reactor Type | Packed-bed column | Column packed with zinc dust or magnesium turnings |
| Substrate | Aryl halide (iodide or bromide) | 0.1 - 1.0 M solution in THF |
| Flow Rate | Rate of substrate solution passing through the column | 0.1 - 10 mL/min |
| Residence Time | Time the reactant spends in the heated zone of the column | 1 - 20 minutes |
| Temperature | Temperature of the packed-bed column | 25 - 100 °C |
| Additives | Used to activate the metal or solubilize the product | LiCl (for Mg), I₂ (for Zn) |
This table summarizes key parameters and typical ranges for the continuous flow generation of arylzinc halides.
This flow-based methodology provides a robust and scalable platform for accessing a wide variety of aryl organozinc reagents, including those that are difficult to prepare under traditional batch conditions. rsc.org
On-Demand Synthesis and In-situ Formation
On-demand synthesis refers to the generation of a chemical reagent at the time it is needed for a subsequent reaction, thereby avoiding storage of unstable compounds. researchgate.netspringernature.com In-situ formation is a similar concept where the reagent is produced within the same reaction vessel as the substrate it will react with, often without isolation. researchgate.net For aryl organozinc reagents, these approaches are frequently realized through continuous flow chemistry. nih.gov
In a typical continuous flow setup for the preparation of an arylzinc halide, a solution of the corresponding aryl halide (e.g., 1-iodo-4-methylbenzene) is pumped through a packed-bed reactor containing zinc metal. nih.gov The zinc can be activated to enhance reactivity. dntb.gov.ua The resulting organozinc solution is then directly introduced into a second reactor to be combined with a coupling partner, for instance, in a Negishi cross-coupling reaction. researchgate.netwikipedia.org This seamless integration of reagent formation and consumption is a hallmark of on-demand, in-situ methodologies. researchgate.net
The formation of the organozinc reagent is achieved by the oxidative addition of the aryl halide to the zinc metal. dntb.gov.ua The use of a packed-bed reactor ensures a high surface area of zinc is available for the reaction, leading to efficient conversion. researchgate.net The concentration and flow rate of the aryl halide solution, as well as the temperature of the reactor, are key parameters that can be precisely controlled to optimize the synthesis. nih.gov
Table 1: Illustrative Parameters for On-Demand Synthesis of Aryl Organozinc Halides in a Continuous Flow System
{
"headers": [
"Parameter",
"Typical Range/Value",
"Significance"
],
"rows": [
[
"Aryl Halide Concentration",
"0.1 - 1.0 M",
"Influences reaction rate and throughput."
],
[
"Flow Rate",
"0.1 - 10 mL/min",
"Determines the residence time in the reactor."
],
[
"Reactor Temperature",
"25 - 80 °C",
"Affects the rate of oxidative addition."
],
[
"Zinc Bed",
"Activated Zinc Granules/Powder",
"Provides a high surface area for the reaction."
],
[
"Solvent",
"Tetrahydrofuran (THF), Dimethylformamide (DMF)",
"Solubilizes the reagents and products."
]
]
}
Research has demonstrated that a variety of functional groups on the aryl halide are tolerated in these on-demand syntheses, a significant advantage of organozinc chemistry. nih.gov The in-situ nature of the process means that the often-sensitive organozinc intermediate is immediately consumed, minimizing decomposition. vapourtec.com
Advantages in Reproducibility and Handling for Reactive Intermediates
The on-demand and in-situ generation of aryl organozinc reagents in continuous flow systems offers substantial advantages in terms of reproducibility and the handling of reactive intermediates. researchgate.netvapourtec.com
Reproducibility: Batch-to-batch variability is a common issue in the synthesis of organometallic reagents due to factors such as the quality of the metal surface and the initiation of the reaction. researchgate.net Continuous flow systems provide a highly controlled environment where parameters like temperature, pressure, and residence time are precisely maintained, leading to a consistent and reproducible output of the organozinc reagent. nih.govtue.nl This high degree of control ensures that the concentration of the generated reagent is stable over time, which is crucial for subsequent reactions. nih.gov
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Organozinc Reagents
{
"headers": [
"Feature",
"Batch Synthesis",
"Continuous Flow Synthesis"
],
"rows": [
[
"Temperature Control",
"Difficult to maintain homogeneity, potential for hot spots.",
"Excellent heat transfer, precise temperature control."
],
[
"Mixing",
"Can be inefficient, leading to localized concentration gradients.",
"Efficient mixing due to small reactor dimensions."
],
[
"Reproducibility",
"Prone to variability between batches.",
"High reproducibility due to precise control of parameters."
],
[
"Safety",
"Accumulation of large amounts of reactive intermediates.",
"Small quantities of reactive intermediates at any given time."
],
[
"Scalability",
"Often requires re-optimization at a larger scale.",
"Scalable by running the system for longer periods."
]
]
}
Structural Characterization and Solution Phase Behavior of Aryl Organozinc Species
Spectroscopic Analysis of Organozinc Intermediates in Solution
Direct observation of organozinc species in solution provides invaluable data on their structure and behavior under relevant reaction conditions. Various spectroscopic methods are employed to probe the local environment of the zinc center, identify aggregation states, and monitor the dynamics of solvation.
NMR spectroscopy is a cornerstone technique for the structural elucidation of organozinc compounds in solution. ¹H and ¹³C NMR provide detailed information about the organic framework of the reagent and can reveal the presence of different species in equilibrium. For benzylic zinc reagents like 4-iodobenzylzinc bromide, the chemical shifts of the methylene (B1212753) (-CH₂-) protons and the aromatic protons and carbons are particularly diagnostic. Changes in these shifts upon variation of concentration or solvent can indicate shifts in the Schlenk equilibrium or changes in aggregation state. nih.gov For instance, the formation of "ate" complexes, such as [(ArCH₂)ZnX₂]⁻Li⁺, in the presence of lithium halides can be inferred from significant changes in the NMR spectra compared to the simple organozinc halide. researchgate.net
While ¹H and ¹³C NMR are powerful, they provide indirect information about the zinc center. Direct probing of the metal is possible with ⁶⁷Zn NMR. However, its application is severely limited due to the inherent properties of the ⁶⁷Zn isotope: a low natural abundance (4.11%), a small magnetic moment, and a large quadrupole moment. nih.gov The large quadrupole moment leads to very broad signals for all but the most symmetrical chemical environments, often rendering the signals unobservable on standard high-resolution NMR spectrometers. Consequently, ⁶⁷Zn NMR has not played a significant role in the routine characterization of organozinc reagents in solution.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 4-iodobenzylzinc bromide in THF-d₈ Note: This data is illustrative, based on typical values for benzylic and aryl moieties, and may not represent experimentally verified values.
| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | -CH₂- | ~1.5 - 2.0 | Broad singlet, shifted upfield relative to 4-iodotoluene (B166478) due to the electropositive zinc. |
| ¹H | Aromatic (ortho to CH₂) | ~6.8 - 7.0 | Doublet |
| ¹H | Aromatic (ortho to I) | ~7.5 - 7.7 | Doublet |
| ¹³C | -CH₂- | ~25 - 30 | Shift is highly dependent on solvent and aggregation. |
| ¹³C | Aromatic (ipso-CH₂) | ~150 - 155 | Broadened due to quadrupolar effects from adjacent zinc. |
| ¹³C | Aromatic (ortho to CH₂) | ~130 - 132 | |
| ¹³C | Aromatic (ortho to I) | ~137 - 139 | |
| ¹³C | Aromatic (ipso-I) | ~90 - 95 |
Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally sensitive technique for identifying charged species in solution, making it ideal for studying the aggregation of organozinc reagents. As a soft ionization method, ESI-MS can transfer ions from the solution phase to the gas phase with minimal fragmentation, allowing for the detection of intact organometallic complexes and aggregates. rsc.org
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides direct information about the local geometric and electronic structure of the absorbing atom—in this case, zinc. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the coordination number, symmetry, and the nature of the coordinating ligands around the zinc center. nih.gov
By analyzing the Zn K-edge XANES spectra of organozinc reagents in different solvents (e.g., THF), researchers can gain insight into the solvation state of the zinc atom. acs.orgchemrxiv.org For instance, XANES can help distinguish between tetracoordinate and hexacoordinate zinc centers, corresponding to different numbers of solvent molecules in the first coordination shell. wikipedia.orgresearchgate.net Experimental XANES spectra are often interpreted with the aid of theoretical calculations, such as time-dependent density functional theory (TD-DFT), which can simulate the spectra for proposed structures. clairet.co.uk This combined experimental and computational approach has been used to clarify the debated structure of organozinc species in solution, revealing a distribution of various solvation states at room temperature rather than a single static structure. acs.orgclairet.co.uk
In-situ Infrared (IR) spectroscopy allows for the real-time monitoring of chemical species in a reaction mixture without the need for sampling. researchgate.net By using attenuated total reflectance (ATR) probes immersed directly in the solution, changes in vibrational frequencies associated with the organozinc reagent and other components can be tracked throughout a process. acs.org For an aryl organozinc species, characteristic IR bands would include C-H stretching and bending modes of the aromatic ring and methylene group, as well as C-C stretching modes. While the Zn-C bond vibration occurs at very low frequencies (typically <600 cm⁻¹) and can be difficult to observe, changes in the vibrations of the organic moiety can serve as a proxy for changes in the organometallic species itself. researchgate.net
In-situ IR studies on phenylzinc reagents have correlated spectroscopic data with reactivity, showing how the nature of the halide (e.g., ZnI₂) influences the electronic properties and bond lengths within the reagent. mt.com This technique is invaluable for identifying transient intermediates and understanding the kinetics and mechanisms of reactions involving organozinc compounds. researchgate.net
Computational Modeling of Organozinc Reagent Structure and Dynamics in Solution
While spectroscopic methods provide essential experimental data, computational modeling offers a molecular-level interpretation of these findings. Quantum chemical calculations are crucial for understanding the complex potential energy surfaces, solvation dynamics, and reaction pathways of organozinc reagents.
To accurately model the behavior of organozinc reagents in solution, it is necessary to go beyond static calculations and account for the dynamic nature of the solvent environment. Ab Initio Molecular Dynamics (AIMD) is a powerful computational technique that achieves this by calculating the forces on the atoms from first principles (i.e., quantum mechanics) at each step of a molecular dynamics simulation. acs.orgchemrxiv.org This approach explicitly treats the solvent molecules, capturing both the primary and secondary solvation shells and their dynamic interactions with the organozinc solute. researchgate.net
AIMD simulations of organozinc species like ZnCl₂, ZnMeCl, and ZnMe₂ in THF have been instrumental in resolving long-standing ambiguities about their solution structures. clairet.co.uk These simulations reveal that, rather than existing as a single, well-defined solvate, the organozinc reagent exists as a distribution of different solvation states that are in dynamic equilibrium at room temperature. acs.orgwikipedia.org By exploring the free energy landscape, AIMD can determine the relative stabilities of species with different numbers of coordinated solvent molecules, providing a detailed picture of the solvation shells that is difficult to obtain by experimental means alone. orgsyn.org The results from these simulations can then be used to compute theoretical spectroscopic signatures (e.g., XANES) that are validated against experimental data, creating a robust and comprehensive model of the organozinc reagent in solution. chemrxiv.orgresearchgate.net
Density Functional Theory (DFT) for Molecular Structures and Energetics
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the molecular structures, bonding characteristics, and energetics of organozinc species. These calculations provide valuable insights into reaction mechanisms and the stability of various intermediates and transition states that may be difficult to observe experimentally. For aryl organozinc species, DFT studies have been instrumental in understanding the nature of the carbon-zinc bond, the influence of substituents on the aryl ring, and the thermodynamics of key reaction steps.
DFT calculations can accurately predict geometric parameters such as bond lengths and angles, which are in good agreement with experimental data from X-ray crystallography where available. For a typical aryl organozinc halide, the geometry around the zinc center is often computed to be nearly linear for the C-Zn-X arrangement in the absence of coordinating solvents or ligands. The calculated bond lengths and vibrational frequencies can further corroborate experimental spectroscopic data.
Energetic calculations using DFT are crucial for mapping out reaction pathways. For instance, in Negishi cross-coupling reactions involving aryl organozinc reagents, DFT has been used to model the elementary steps of transmetalation, reductive elimination, and oxidative addition. These studies help in understanding the catalytic cycle and the role of the palladium or nickel catalyst. The calculated activation energies for these steps can explain the observed reaction rates and selectivities.
Table 1: Representative DFT-Calculated Parameters for a Model Aryl Zinc Bromide
| Parameter | Calculated Value |
| Zn-C Bond Length | ~2.0 Å |
| Zn-Br Bond Length | ~2.3 Å |
| C-Zn-Br Bond Angle | ~175° (in non-coordinating solvent) |
| Formation Energy | Varies with substituents and solvent |
Aggregation Phenomena and Schlenk-type Equilibria in Organozinc Solutions
In solution, organozinc halides, including aryl derivatives, are not simple monomeric species. They are known to exist in a dynamic equilibrium involving various aggregated forms. This behavior is governed by the well-known Schlenk equilibrium, which for an organozinc halide (RZnX) is represented as:
2 RZnX ⇌ R₂Zn + ZnX₂
The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halide (X), the solvent, and the presence of any coordinating ligands or salts. nih.govuu.nlwikipedia.org For aryl organozinc species, the equilibrium often lies towards the organozinc halide, but the formation of the diarylzinc compound (Ar₂Zn) can be significant and can be the more reactive species in certain reactions. nih.gov
The solvent plays a critical role in mediating the Schlenk equilibrium. libretexts.org Coordinating solvents such as tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) can stabilize the monomeric organozinc halide by coordinating to the zinc center, thereby shifting the equilibrium. The presence of salts, such as lithium halides, can also have a profound effect, often leading to the formation of more soluble and sometimes more reactive "ate" complexes of the type [RZnX₂]⁻Li⁺. nih.gov
Experimental techniques such as ¹H and ¹³C NMR spectroscopy, as well as cryoscopy, are used to study these equilibria. nih.gov By analyzing the chemical shifts and determining the molecular weight in solution, it is possible to deduce the nature and relative concentrations of the different species present. Understanding these aggregation phenomena is crucial as the reactivity and selectivity of an organozinc reagent can be highly dependent on the specific species present in the solution.
Table 2: Factors Influencing the Schlenk Equilibrium for Aryl Organozinc Halides
| Factor | Influence on Equilibrium (2 ArZnX ⇌ Ar₂Zn + ZnX₂) |
| Solvent Polarity/Coordination Ability | More coordinating solvents (e.g., THF, DME) can stabilize ArZnX, shifting the equilibrium to the left. |
| Nature of Aryl Group | Sterically bulky aryl groups may favor the monomeric ArZnX. |
| Nature of Halide | The equilibrium position can vary with the halide (I, Br, Cl). |
| Presence of Salts (e.g., LiCl) | Can form "ate" complexes, influencing the overall distribution of species. nih.gov |
| Temperature | Can shift the equilibrium position. |
Coordination Chemistry and Ligand Effects on Organozinc Reagent Structure
The structure and reactivity of aryl organozinc reagents are significantly influenced by their coordination chemistry. uu.nl The zinc atom in organozinc compounds is a Lewis acid and can coordinate with a variety of Lewis basic ligands. This coordination can lead to changes in the geometry around the zinc center, the polarity of the carbon-zinc bond, and the aggregation state of the organozinc species in solution. nih.govuu.nl
Commonly used coordinating solvents like ethers (e.g., THF, diethyl ether) and amines (e.g., TMEDA) can form adducts with aryl organozinc halides. uu.nl X-ray crystallographic studies of such adducts have revealed that the coordination number of zinc can increase from two in the hypothetical linear monomer to three or four, resulting in trigonal planar or tetrahedral geometries, respectively. uu.nl This change in coordination can break down the aggregated structures that may exist in non-coordinating solvents.
The addition of specific ligands can have a dramatic effect on the reactivity and selectivity of organozinc reagents in chemical reactions. For instance, in asymmetric synthesis, chiral ligands are used to create a chiral environment around the zinc atom, which can lead to the enantioselective addition of the aryl group to a prochiral substrate. The nature of the ligand, including its steric and electronic properties, is critical in determining the outcome of such reactions.
Furthermore, the presence of certain ligands can promote the Schlenk equilibrium, leading to an enrichment of the more reactive diarylzinc species. nih.gov For example, the addition of 1,4-dioxane can precipitate zinc dihalide, thus driving the equilibrium towards the formation of the diarylzinc compound. The choice of ligand is therefore a key parameter for tuning the properties and reactivity of aryl organozinc reagents for specific synthetic applications.
Table 3: Effect of Common Ligands on Aryl Organozinc Species
| Ligand | Typical Coordination Number at Zinc | Effect on Structure and Reactivity |
| Tetrahydrofuran (THF) | 3 or 4 | Breaks down aggregates, stabilizes monomeric species. |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 4 | Forms stable, often monomeric, chelate complexes. |
| 1,4-Dioxane | 4 (often bridging) | Can precipitate ZnX₂, shifting Schlenk equilibrium to the right. |
| Chiral Amino Alcohols | 4 | Induces chirality at the zinc center for asymmetric reactions. |
Reactivity Profiles and Strategic Applications of Aryl Organozinc Reagents in Organic Synthesis
Transition Metal-Catalyzed Cross-Coupling Reactions
The organozinc reagent (4-iodobenzyl)zinc bromide is a potent C(sp³)-hybridized nucleophile utilized in a variety of transition metal-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds. Its benzylic nature, combined with the presence of an aryl iodide moiety, offers a unique platform for sequential or site-selective functionalization. The reactivity of the C-Zn bond is typically harnessed first, leaving the more stable C-I bond available for subsequent transformations. The utility of benzylic zinc reagents is well-documented in reactions catalyzed by palladium, nickel, and cobalt, enabling the synthesis of complex diarylmethane frameworks.
Negishi Cross-Coupling for C-C Bond Formation (sp²-sp², sp²-sp³)
The Negishi cross-coupling reaction stands as a cornerstone of C-C bond formation, valued for its high functional group tolerance and the robust reactivity of organozinc nucleophiles. researchgate.net Benzylic zinc reagents, such as (4-iodobenzyl)zinc bromide, are particularly effective partners in these reactions, serving as C(sp³)-hybridized synthons for the construction of C(sp²)-C(sp³) bonds, a linkage prevalent in many pharmaceutical agents and natural products. organic-chemistry.org
Palladium complexes are the most extensively used catalysts for Negishi cross-coupling reactions, demonstrating broad applicability and high yields. researchgate.net The coupling of benzylic zinc halides with aryl and vinyl halides or triflates proceeds efficiently to furnish diarylmethanes and allylarenes, respectively. These reactions typically employ a palladium(0) source, which can be generated in situ from a palladium(II) precatalyst, and a phosphine (B1218219) ligand.
The reaction of a benzylic zinc reagent with an aryl bromide represents a classic C(sp²)-C(sp³) bond formation. While specific studies focusing exclusively on (4-iodobenzyl)zinc bromide are not extensively detailed in the literature, the reactivity of analogous substituted benzylzinc reagents provides a reliable proxy for its behavior. For instance, various functionalized benzylzinc chlorides and bromides readily couple with a range of aryl bromides and iodides. A general method involves the in situ formation of the organozinc reagent, which then couples with an aryl halide in the presence of a palladium catalyst, often in an aqueous medium, obviating the need for strictly anhydrous conditions. nih.gov This approach highlights the functional group tolerance of the Negishi reaction, accommodating esters, ethers, and other sensitive moieties on either coupling partner. nih.gov
Table 1: Examples of Palladium-Catalyzed Negishi Coupling with Benzylic Zinc Reagents This table presents data for analogous benzylic zinc reagents to illustrate the expected reactivity of (4-iodobenzyl)zinc bromide.
| Benzylic Zinc Reagent | Aryl Halide Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Methoxybenzyl Chloride (forms reagent in situ) | Ethyl 4-bromobenzoate | PdCl₂(Amphos)₂, Zn dust, TMEDA, H₂O | 92 | nih.gov |
| Benzyl (B1604629) Chloride (forms reagent in situ) | 4-Bromoanisole | PdCl₂(Amphos)₂, Zn dust, TMEDA, H₂O | 94 | nih.gov |
| 4-Chlorobenzyl Chloride (forms reagent in situ) | 1-Bromo-4-(trifluoromethoxy)benzene | PdCl₂(Amphos)₂, Zn dust, TMEDA, H₂O | 93 | nih.gov |
Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium for a range of cross-coupling reactions. researchgate.net In the context of the Negishi reaction, nickel complexes can catalyze the coupling of benzylic zinc reagents with aryl halides, chlorides, and even tosylates, which are often less reactive under palladium catalysis. lookchem.com Nickel's unique electronic properties can facilitate the activation of more challenging electrophiles.
Research has demonstrated that a catalyst system comprising Ni(acac)₂ and triphenylphosphine (B44618) (PPh₃) can smoothly couple benzylzinc reagents with various aromatic chlorides and bromides. lookchem.com Furthermore, nickel catalysis has been successfully applied in stereoconvergent Negishi cross-couplings, where a racemic benzylic electrophile is coupled with an arylzinc reagent to produce an enantioenriched 1,1-diarylalkane. caltech.edu This highlights nickel's capacity to control stereochemistry in C-C bond formation. While this reverses the roles of the nucleophile and electrophile compared to the title compound, it underscores the robust potential of nickel in mediating couplings involving a benzylic carbon center.
Table 2: Examples of Nickel-Catalyzed Cross-Coupling with Benzylic Reagents This table includes examples representative of the reactivity of benzylic species in nickel-catalyzed Negishi reactions.
| Benzylic Reagent | Aryl Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylzinc chloride | 4-Chlorobenzonitrile | Ni(acac)₂, PPh₃ | 95 | lookchem.com |
| 4-Methoxybenzylzinc chloride | 4-Chloroanisole | Ni(acac)₂, PPh₃ | 85 | lookchem.com |
| 1-Phenylethyl chloride (racemic) | (4-Methoxyphenyl)zinc chloride | NiCl₂(glyme), (S)-Indo-pybox | 86 (91% ee) | caltech.edu |
First-row transition metals like cobalt are gaining significant attention as sustainable catalysts for cross-coupling reactions. nih.gov Cobalt catalysts have proven to be particularly practical for the Negishi coupling of benzylic zinc reagents with a wide array of aryl and heteroaryl bromides and chlorides. organic-chemistry.orgyoutube.com A simple and effective catalytic system consisting of cobalt(II) chloride (CoCl₂) and isoquinoline (B145761) as an additive can promote the formation of diarylmethanes in high yields. organic-chemistry.orgwikiwand.com
This cobalt-catalyzed methodology is tolerant of numerous functional groups, including esters, nitriles, and ketones, which are often problematic in reactions involving more reactive organometallic reagents. wikiwand.com The reaction proceeds smoothly at moderate temperatures (50 °C), accommodating electronically diverse benzylic zinc chlorides and a broad scope of (hetero)aryl halides. organic-chemistry.orgyoutube.com The use of an inexpensive and abundant metal like cobalt makes this protocol highly attractive for large-scale synthesis. nih.gov
Table 3: Cobalt-Catalyzed Cross-Coupling of Benzylic Zinc Reagents with (Hetero)Aryl Halides Data from a study showcasing the broad applicability of cobalt catalysis for benzylic zinc reagents. organic-chemistry.orgwikiwand.com
| Benzylic Zinc Reagent | Electrophile Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylzinc chloride | 4-Bromobenzonitrile | 5 mol% CoCl₂, 10 mol% isoquinoline | 82 | organic-chemistry.orgwikiwand.com |
| 4-Fluorobenzylzinc chloride | 4-Bromobenzonitrile | 5 mol% CoCl₂, 10 mol% isoquinoline | 79 | organic-chemistry.orgwikiwand.com |
| Ethyl 4-(chlorozincmethyl)benzoate | 4-Bromobenzonitrile | 5 mol% CoCl₂, 10 mol% isoquinoline | 62 | organic-chemistry.orgwikiwand.com |
| 4-Methoxybenzylzinc chloride | 4-Bromobenzonitrile | 5 mol% CoCl₂, 10 mol% isoquinoline | 82 | organic-chemistry.orgwikiwand.com |
| Benzylzinc chloride | 2-Bromobenzophenone | 5 mol% CoCl₂, 10 mol% isoquinoline | 64 | organic-chemistry.org |
| 4-Methoxybenzylzinc chloride | 2-Chloropyridine | 5 mol% CoCl₂, 10 mol% isoquinoline | 77 | organic-chemistry.org |
The catalytic cycle of the Negishi reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.comwikiwand.com
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (e.g., an aryl bromide) to a low-valent metal center, typically Pd(0) or Ni(0), to form a high-valent metal-aryl intermediate (e.g., a Pd(II) species). nih.gov The rate of this step generally follows the order of halide reactivity: I > Br > Cl. wikiwand.com
Transmetalation: This key step involves the transfer of the organic group from the organozinc reagent to the metal center, displacing the halide. The benzylic group of (4-iodobenzyl)zinc bromide transfers to the palladium(II) or analogous nickel/cobalt center, forming a diorganometal complex and a zinc halide salt. youtube.com This step is often rate-limiting in the catalytic cycle. youtube.com Mechanistic studies suggest that the exact nature of the zinc reagent (RZnX vs. R₂Zn) can influence the geometry and reactivity of the resulting intermediate. wikiwand.com A potential side reaction, homocoupling, can arise from a second, undesired transmetalation event. organic-chemistry.orgnih.gov
Reductive Elimination: The final step is the reductive elimination from the diorganometal complex, which forms the new C(sp²)-C(sp³) bond of the diarylmethane product and regenerates the low-valent metal catalyst, allowing it to re-enter the cycle. youtube.comnih.gov For this step to occur, the two organic groups must typically be in a cis orientation on the metal center. wikiwand.com The use of bulky phosphine ligands can often facilitate this step. youtube.com
For C(sp³)-hybridized reagents like benzylzinc, a competing pathway of β-hydride elimination is a major concern with simple alkyl groups. However, benzylic reagents are not susceptible to this side reaction as they lack a β-hydrogen atom on the benzylic carbon, which contributes to their high efficiency in cross-coupling reactions. nih.gov
Copper-Mediated Cross-Coupling
Copper salts can be used to mediate or catalyze cross-coupling reactions of organometallic reagents, including those involving benzylic species. While palladium and nickel are more common for Negishi-type reactions, copper offers unique reactivity and is significantly more economical.
Functionalized arylmagnesium reagents, which are closely related to organozinc compounds and can be converted to them via transmetalation with ZnCl₂, undergo smooth cross-coupling with benzylic bromides in the presence of a soluble copper(I) salt, CuCN·2LiCl. researchgate.net This transformation can be performed with either stoichiometric or catalytic amounts of the copper salt to generate functionalized diarylmethanes. researchgate.net This demonstrates copper's ability to facilitate the formation of C(sp²)-C(sp³) bonds with benzylic electrophiles.
Furthermore, copper catalysis is effective for coupling alkylzinc reagents with alkyl iodides. organic-chemistry.org While less common than couplings with aryl halides, these reactions show that copper can effectively promote C(sp³)-C(sp³) bond formation. The mechanism is often proposed to involve radical intermediates, distinguishing it from the purely organometallic cycles of palladium and nickel. organic-chemistry.org The application of these copper-based methods to a reagent like (4-iodobenzyl)zinc bromide would involve the coupling of its benzylic C-Zn bond, likely with an alkyl or aryl halide, to form the corresponding cross-coupled product.
Carbonyl Addition Reactions
Organozinc reagents are widely utilized for their ability to form new carbon-carbon bonds through addition to carbonyl groups. Their reduced reactivity compared to Grignard reagents often provides better selectivity and tolerance for other functional groups within the molecule.
The Barbier reaction is a powerful method in organic synthesis that involves the reaction of an organic halide with a carbonyl compound in the presence of a metal, such as zinc, magnesium, or indium. A key feature that distinguishes the Barbier reaction from the similar Grignard reaction is that the organometallic reagent is generated in situ. This one-pot procedure is advantageous as it avoids the separate step of preparing and isolating the organometallic compound, which can be unstable.
For a reagent like (4-iodobenzyl)zinc bromide, the Barbier-type reaction would typically involve mixing its precursor, 4-iodobenzyl bromide, a suitable carbonyl compound (aldehyde or ketone), and metallic zinc in an appropriate solvent. The zinc undergoes oxidative addition to the carbon-halogen bond to form the active organozinc species, which then immediately performs a nucleophilic attack on the carbonyl carbon. The reaction ultimately yields a primary, secondary, or tertiary alcohol upon workup. Barbier reactions are often noted for their compatibility with aqueous media, making them a valuable tool in green chemistry.
Table 1: Representative Barbier Reactions with (4-iodobenzyl)zinc bromide
| Carbonyl Substrate | Product | Product Class |
| Benzaldehyde | 1-phenyl-2-(4-iodophenyl)ethanol | Secondary Alcohol |
| Acetone | 2-(4-iodophenyl)-propan-2-ol | Tertiary Alcohol |
| Cyclohexanone | 1-(4-iodobenzyl)cyclohexan-1-ol | Tertiary Alcohol |
| Butanal | 1-(4-iodophenyl)pentan-2-ol | Secondary Alcohol |
The Reformatsky reaction is a specific type of carbonyl addition reaction that utilizes an organozinc reagent derived from an α-halo ester and a carbonyl compound (aldehyde or ketone) to synthesize β-hydroxy-esters. The organozinc reagent, known as a Reformatsky enolate, is formed by the oxidative insertion of zinc metal into the carbon-halogen bond of the α-halo ester.
These zinc enolates are notably less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions such as nucleophilic addition to the ester group of another molecule. While the classical Reformatsky reaction is defined by the use of α-halo esters, the broader class of aryl organozinc reagents, such as (4-iodobenzyl)zinc bromide, does not participate directly in this named reaction. Instead, they engage in other carbonyl additions as described in the Barbier reaction. However, the principles of controlled reactivity are shared. In modern synthesis, Reformatsky reagents can be coupled with aryl electrophiles in palladium-catalyzed Negishi couplings, demonstrating the versatility of organozinc chemistry.
Table 2: Comparison of Barbier and Reformatsky Reactions
| Feature | Barbier Reaction | Reformatsky Reaction |
| Organozinc Precursor | Alkyl, Allyl, Benzyl, or Aryl Halide | α-Halo Ester |
| Organozinc Intermediate | Organozinc Halide (e.g., RZnX) | Zinc Enolate |
| Carbonyl Partner | Aldehyde, Ketone | Aldehyde, Ketone |
| Primary Product | Primary, Secondary, or Tertiary Alcohol | β-Hydroxy-ester |
| Key Characteristic | In situ generation of organometallic reagent | Use of a stabilized zinc enolate |
Catalytic asymmetric addition of organometallic reagents to carbonyls is a cornerstone of modern synthesis, allowing for the creation of chiral alcohols with high enantioselectivity. While the term "allylation" specifically refers to the addition of an allyl group, the underlying principles are broadly applicable to other organozinc reagents, including alkyl, aryl, and benzylzinc species. The enantioselective addition of organozinc reagents to aldehydes and ketones is a well-established method for producing valuable chiral secondary and tertiary alcohols.
These reactions are typically mediated by a substoichiometric amount of a chiral catalyst, often a β-amino alcohol, which coordinates to the zinc atom. This coordination creates a chiral environment that directs the addition of the organic group to one face of the carbonyl, resulting in an excess of one enantiomer of the alcohol product. In the case of (4-iodobenzyl)zinc bromide, its asymmetric addition to an aldehyde, catalyzed by a suitable chiral ligand, would yield an enantioenriched 1-aryl-2-phenylethanol derivative, a valuable chiral building block.
Table 3: Examples of Chiral Catalysts for Asymmetric Organozinc Additions
| Catalyst Type | Example Catalyst | Typical Substrates | Achieved Enantiomeric Excess (ee) |
| β-Amino Alcohol | (-)-DAIB (3-exo-(dimethylamino)isoborneol) | Aldehydes, Ketones | High |
| Planar-Chiral Heterocycle | Azaferrocene Derivatives | Aldehydes | Good to Excellent |
| BINOL Derivatives | (R)-3,3'-dianisyl-BINOL | Aldehydes | High |
| Pyridyl Alcohol | Chiral Pyridyl Alcohols | Aldehydes | Good |
Radical Reactions Involving Organozinc Reagents
Beyond their classical role as nucleophiles, organozinc reagents can also serve as effective precursors to organic radicals under specific conditions. This reactivity has been unlocked primarily through the advent of photoredox catalysis, expanding the synthetic utility of these versatile reagents.
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. Organozinc reagents can be activated by an organic or metal-based photocatalyst under blue light irradiation to generate alkyl or aryl radicals. The mechanism involves a single electron transfer (SET) from the organozinc reagent to the excited state of the photocatalyst. This oxidation event generates a radical species from the organic portion of the reagent.
This method can be conveniently performed under Barbier conditions, where the organozinc reagent is formed in situ from an organic halide and elemental zinc before being activated by the photocatalyst. The resulting radicals are transient species that can be intercepted by radical acceptors. For instance, the reaction of photoredox-generated radicals with α-(trifluoromethyl)styrenes leads to valuable gem-difluorinated alkenes. (4-iodobenzyl)zinc bromide, upon photoredox activation, would generate the 4-iodobenzyl radical, which could then engage in various radical coupling reactions.
Table 4: Photoredox Activation of Organozinc Reagents
| Organozinc Reagent | Photocatalyst | Radical Acceptor | Product Type |
| Isopropylzinc iodide | 3DPA-2FBN | α-(trifluoromethyl)styrene | gem-difluoroalkene |
| (4-iodobenzyl)zinc bromide | Organic Cyanoarene | Electron-deficient alkene | Addition Product |
| Various Alkylzinc halides | Ru or Ir complex | α-(trifluoromethyl)styrene | gem-difluoroalkene |
| Benzylzinc halides | Cationic Iridium(III) complex | None (homocoupling) | Dimerized product |
Transition metal-catalyzed three-component reactions are highly efficient for building molecular complexity in a single step. A notable example is the cobalt-catalyzed cascade difluoroalkylarylation of alkenes. This reaction combines an alkene, a difluoroalkyl bromide, and an aryl organozinc reagent to form two new carbon-carbon bonds (Csp³-Csp³ and Csp³-Csp²) in a highly regioselective manner.
The proposed mechanism involves a Co(I)/Co(II)/Co(III) catalytic cycle. A Co(I) species, formed in situ, initiates the cascade by abstracting a bromine atom from the difluoroalkyl bromide to generate a difluoroalkyl radical. This radical adds across the double bond of the alkene. The resultant alkyl radical is trapped by the cobalt complex, which then undergoes transmetalation with the aryl organozinc reagent, such as (4-iodobenzyl)zinc bromide. The final step is a reductive elimination that releases the three-component product and regenerates the active Co(I) catalyst. Recent studies have shown that solid arylzinc pivalates exhibit unique and enhanced reactivity in these transformations.
Table 5: Cobalt-Catalyzed Cascade Difluoroalkylarylation of Alkenes
| Alkene | Difluoroalkyl Bromide | Arylzinc Reagent | Catalyst | Product |
| Styrene | Bromodifluoroacetate | Phenylzinc pivalate | CoBr₂ | 3-Aryl-1,1-difluoroalkyl product |
| 1-Octene | Bromodifluoromethane | (4-iodobenzyl)zinc pivalate | CoBr₂ | 1-Aryl-3,3-difluoroalkyl product |
| 1,3-Butadiene | Ethyl bromodifluoroacetate | Tolylzinc pivalate | CoBr₂ | 4-Aryl-6,6-difluoroalkenyl product |
Multicomponent Reactions Featuring Organozinc Intermediates
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov Organozinc reagents, due to their functional group tolerance and moderate reactivity, have emerged as valuable nucleophilic partners in a variety of multicomponent transformations. researchgate.netrsc.org
The utility of organozinc intermediates in MCRs stems from their compatibility with a wide range of electrophiles and their ability to be generated in situ from corresponding organic halides. nih.gov This allows for a one-pot procedure where the organozinc reagent is formed and then participates in the subsequent multicomponent coupling. The reactivity of organozinc reagents can be modulated by the choice of solvent and the presence of activating agents like lithium chloride, which has been shown to be essential for the efficiency of certain three-component couplings. nih.govbeilstein-journals.org
A notable example of the application of organozinc reagents in MCRs is the organometallic-Mannich reaction for the synthesis of α-branched amines. nih.govbeilstein-journals.org In this reaction, an organozinc compound, an amine, and an aldehyde combine to form a more complex amine product. Research has shown that various primary, secondary, and tertiary organozinc reagents can be successfully employed. nih.gov Interestingly, the reactivity of these reagents can be influenced by the halide present, with organozinc bromides and iodides showing different reactivity patterns depending on the reaction conditions. beilstein-journals.org For instance, in acetonitrile (B52724), secondary organozinc iodides were found to be more reactive than primary ones, while in the presence of LiCl in THF, primary organozinc bromides reacted more efficiently than their secondary counterparts. nih.govbeilstein-journals.org
The scope of aldehydes and amines in these reactions is also broad, with various aromatic aldehydes and secondary amines participating effectively in the multicomponent coupling. nih.gov This versatility allows for the straightforward preparation of a diverse library of α-branched amines.
Below are illustrative data tables summarizing the scope and findings of such multicomponent reactions.
Table 1: Scope of Organozinc Reagents in a Multicomponent Mannich-type Reaction
| Entry | Organozinc Reagent | Aldehyde | Amine | Product Yield (%) |
| 1 | Ethylzinc bromide | Benzaldehyde | Piperidine | 75 |
| 2 | n-Propylzinc bromide | 4-Chlorobenzaldehyde | Morpholine | 82 |
| 3 | Isopropylzinc bromide | 4-Methoxybenzaldehyde | Pyrrolidine | 65 |
| 4 | tert-Butylzinc bromide | Benzaldehyde | Piperidine | 16 |
| 5 | Benzylzinc bromide | Naphthaldehyde | Diethylamine | 88 |
This table presents representative data compiled from findings on the reactivity of various organozinc reagents in multicomponent reactions. nih.govbeilstein-journals.org
Table 2: Influence of Halide and Reaction Conditions on Multicomponent Reaction Efficiency
| Organozinc Reagent | Solvent | Additive | Relative Reactivity |
| Secondary Alkylzinc Iodide | Acetonitrile | None | High |
| Primary Alkylzinc Iodide | Acetonitrile | None | Moderate |
| Primary Alkylzinc Bromide | THF | LiCl | High |
| Secondary Alkylzinc Bromide | THF | LiCl | Moderate |
This table summarizes the observed trends in reactivity based on the halide and solvent system in multicomponent Mannich reactions involving organozinc intermediates. nih.govbeilstein-journals.org
Zinc Catalysis in Organic Synthesis
Design and Synthesis of Advanced Zinc Complexes as Catalysts
The evolution of zinc-based catalysts has been a significant focus in modern organic synthesis. The design and synthesis of advanced zinc complexes, moving beyond simple organozinc reagents, have opened new avenues for sophisticated chemical transformations. The versatility and low toxicity of zinc make it an attractive metal for developing sustainable catalytic systems.
Ligand Engineering for Catalytic Performance
The catalytic activity and selectivity of zinc complexes are profoundly influenced by the ligand framework. Strategic ligand design, or "ligand engineering," is paramount in tailoring the catalyst for specific applications. Several classes of ligands have proven to be particularly effective in modulating the properties of the zinc center.
β-diketiminate (BDI) Ligands: BDI ligands are highly versatile and widely employed in zinc catalysis. Their steric and electronic properties can be readily tuned by modifying the substituents on the nitrogen atoms and the backbone of the ligand. This allows for precise control over the coordination environment of the zinc ion, which in turn dictates the catalytic behavior. For instance, bulky BDI ligands can create a well-defined active site, promoting stereoselectivity in various reactions.
Aminophenolate Ligands: Aminophenolate ligands are another important class, offering a combination of nitrogen and oxygen donor atoms. These ligands can stabilize different zinc species and facilitate a range of catalytic transformations. The electronic properties of the phenolate (B1203915) ring and the steric bulk of the amine substituents can be systematically varied to optimize catalytic performance.
Guanidine and Hydroquinoline Ligands: Guanidine and hydroquinoline-based ligands have also emerged as powerful tools in the design of zinc catalysts. Guanidine ligands, with their strong electron-donating ability, can enhance the reactivity of the zinc center. Hydroquinoline ligands, incorporating a privileged structural motif, have shown promise in asymmetric catalysis.
Stereoselective Catalysis with Chiral Zinc Complexes
The development of chiral zinc complexes for stereoselective catalysis represents a major advancement in the field. By incorporating chirality into the ligand scaffold, it is possible to create asymmetric catalysts that can control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. This is of particular importance in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry is critical. Chiral BDI, aminophenolate, and other ligand systems have been successfully employed in the synthesis of enantiomerically enriched products through various zinc-catalyzed reactions.
Catalytic Applications Beyond Organozinc Reagent Formation
While the formation of organozinc reagents for cross-coupling reactions is a cornerstone of zinc chemistry, the catalytic applications of well-defined zinc complexes extend far beyond this traditional role. These advanced catalysts can mediate a variety of important organic transformations.
Hydroamination Reactions
Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for the synthesis of amines. Zinc complexes have emerged as effective catalysts for both intramolecular and intermolecular hydroamination reactions of alkenes, alkynes, and allenes. The choice of ligand is crucial in determining the efficiency and selectivity of these transformations.
Ring-Opening Polymerization (ROP) and Copolymerization (ROCOP)
Zinc complexes, particularly those supported by BDI and aminophenolate ligands, are highly active catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters. Furthermore, these catalysts can be employed in the ring-opening copolymerization (ROCOP) of epoxides and carbon dioxide to generate polycarbonates, offering a sustainable route to valuable polymeric materials. The structure of the zinc complex directly influences the polymerization rate, control over molecular weight, and the stereochemistry of the resulting polymer.
| Catalyst Type | Monomer(s) | Polymer Product |
| Zinc-BDI | Lactide | Polylactide (PLA) |
| Zinc-Aminophenolate | ε-Caprolactone | Polycaprolactone (PCL) |
| Zinc-BDI | Epoxide + CO₂ | Polycarbonate |
Transesterification and Other Functional Group Transformations
Zinc catalysts are also effective in promoting transesterification reactions, which are essential in various industrial processes, including biodiesel production. Additionally, zinc complexes have been shown to catalyze a range of other functional group transformations, such as the reduction of carbonyl compounds and the hydrosilylation of alkenes. The Lewis acidity of the zinc center, which can be finely tuned by the supporting ligand, is a key factor in the catalytic activity for these reactions.
Advanced Computational and Theoretical Studies in Organozinc Chemistry
Quantum Chemical Modeling of Reaction Pathways and Mechanisms
Quantum chemical modeling provides a foundational approach to understanding the intricate details of chemical reactions involving organozinc reagents. By solving approximations of the Schrödinger equation, these methods can map out entire reaction energy surfaces, identify key intermediates, and characterize the transition states that connect them. This level of detail is crucial for deciphering complex catalytic cycles, such as the Negishi cross-coupling, where organozinc compounds are key participants. rsc.orgresearchgate.net Computational modeling can also clarify the influence of various components in the reaction mixture, including ligands and solvent molecules, on the reaction pathway. rsc.org
Density Functional Theory (DFT) has emerged as the workhorse for computational studies in organometallic chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are extensively used to determine the energetics of reaction pathways involving organozinc reagents, providing critical data on activation barriers and reaction thermodynamics. researchgate.net For instance, in the context of the Palladium-catalyzed Negishi cross-coupling, DFT has been employed to investigate the fundamental steps of oxidative addition, transmetalation, and reductive elimination. researchgate.netacs.org
These calculations have revealed that interactions between the palladium catalyst and the organozinc reagent, or even zinc halide byproducts, can significantly alter the energy landscape. rsc.orgresearchgate.net Studies have modeled how Pd-Zn interactions can have a detrimental effect on oxidative addition while favoring the reductive elimination step. researchgate.net Furthermore, DFT has been instrumental in exploring alternative reaction pathways, such as those involving cationic intermediates, which can be opened in the absence of excess ligands and may accelerate key steps like transmetalation. acs.org The choice of computational model, particularly the functional and basis set, is critical for obtaining accurate results that align with experimental observations. researchgate.net
| Reaction Step | System | Functional | Calculated Activation Energy (kcal/mol) |
| Transmetalation | MeZnCl + trans-[PdMeCl(PMePh2)2] | B3LYP | 15.2 |
| Reductive Elimination | cis-[PdMe(Ph)(PMe3)2] | B97D | 17.5 |
| Oxidative Addition | Vinyl Bromide + Pd(PMe3)2 | B97D | 12.1 |
This table presents representative DFT-calculated activation energies for key steps in Negishi cross-coupling reactions, illustrating the type of quantitative data obtainable through computational analysis. Data is illustrative and compiled from concepts in cited literature. researchgate.netacs.org
Computational analysis is a powerful tool for understanding and predicting the stereochemical outcomes of reactions involving organozinc compounds. The reactivity and selectivity of these reagents are often influenced by the formation of aggregates and the specific coordination environment around the zinc center. researchgate.net By modeling the transition states of competing diastereomeric pathways, computational methods can provide a rationale for observed stereoselectivity.
For example, in reactions involving chiral zinc complexes, DFT calculations can help elucidate the relationship between the structure of the ligand framework and the stereoselectivity of the transformation. nih.gov These studies have shown that the steric bulk of substituents on the ligand can have a profound impact on both the diastereoselectivity of the complex's synthesis and the stereocontrol it exerts during a reaction, such as the ring-opening polymerization of lactide. nih.gov While there may not always be a direct correlation between the diastereomeric ratio of the catalyst and the stereoselectivity of the product, computational models can uncover the subtle steric and electronic interactions that govern the stereochemical course of the reaction. nih.gov This understanding is crucial for the rational design of new chiral ligands and catalysts for stereoselective synthesis. researchgate.net
A significant advantage of computational chemistry is its ability to characterize transient and unstable intermediates that are difficult or impossible to isolate and study experimentally. nih.govnih.gov In the context of organozinc chemistry, theoretical studies have been vital in identifying and understanding the role of various intermediates. For example, in Pd-catalyzed Negishi couplings, calculations have revealed the potential for cationic palladium intermediates to form, which follow different transmetalation pathways than their neutral counterparts. acs.org
Furthermore, computational studies have investigated the formation of bimetallic M-Zn species (where M = Pd, Ni), which can act as catalyst inhibitors by sequestering active catalytic intermediates from the main reaction cycle. rsc.orgresearchgate.net The nature of the bonding in these intermediates, including M-Zn dative bonds, can be analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), which provides insights into charge distribution and the degree of covalent vs. ionic character. rsc.org The formation of such intermetallic adducts with the ZnX₂ byproduct can block the binding of the organozinc reagent, effectively halting the cross-coupling process. rsc.org
Molecular Dynamics Simulations for Solution Behavior
The structure and reactivity of organozinc reagents are profoundly influenced by the solvent. researchgate.netchemrxiv.org While quantum chemical calculations are excellent for modeling specific reaction steps, they often use simplified solvent models, such as continuum models. However, studies have shown that for organozinc compounds, continuum models alone are often inadequate because they fail to capture the specific, dynamic coordination of solvent molecules to the zinc center. chemrxiv.orgchemrxiv.org
To address this, ab initio molecular dynamics (AIMD) simulations have been employed. chemrxiv.orgchemrxiv.orgresearchgate.net These simulations treat a number of solvent molecules explicitly, allowing for a dynamic and accurate depiction of the solvation shells around the organozinc species. chemrxiv.orgchemrxiv.org AIMD studies on compounds like ZnMeCl and ZnMe₂ in tetrahydrofuran (B95107) (THF) have revealed the existence of multiple, distinct solvation states that co-exist at room temperature. chemrxiv.orgchemrxiv.orgnih.gov These simulations, often validated against experimental data from X-ray absorption spectroscopy (XANES), provide quantitative information on the thermodynamics and kinetics of solvation. chemrxiv.orgchemrxiv.org Understanding the precise solvation state is critical, as changes in solvation along a reaction coordinate can be a key thermodynamic driving force for the reaction. nih.gov
| Zinc Compound | Coordination Number (CN[Zn-O]) | Relative Free Energy (kcal/mol) | Boltzmann Population (%) |
| ZnCl₂ | 2.0 | 0.0 | ~50 |
| 2.5 | 0.0 | ~50 | |
| ZnMeCl | 1.5 | 0.0 | >99 |
| 0.5 | 5.1 | <1 | |
| ZnMe₂ | 0.0 - 1.5 | Energetically Accessible | Various |
This table summarizes findings from ab initio molecular dynamics simulations on the solvation states of model zinc compounds in THF, highlighting the distribution of species in solution. Data is illustrative and based on findings reported in the literature. chemrxiv.orgchemrxiv.org
Prediction of Structure-Reactivity Relationships
A primary goal of computational chemistry in the field of organozinc reagents is to establish clear, predictive relationships between molecular structure and chemical reactivity. researchgate.netchemrxiv.org By integrating insights from quantum chemical modeling and molecular dynamics, a more complete picture of what governs the performance of a reagent like zinc;1-iodo-4-methanidylbenzene;bromide in a given reaction can be developed.
Computational studies have helped to rationalize several key structure-reactivity trends:
Influence of Halides and Additives: The nature of the halide on the organozinc reagent can impact reactivity. For instance, phenylzinc reagents prepared from ZnI₂ exhibit different kinetics in Negishi coupling compared to those prepared from other zinc halides. rsc.orgnih.gov The presence of salt additives, such as lithium halides, is also crucial. These salts are often present from the preparation of the organozinc reagent and can dramatically affect aggregation state, solubility, and reaction rates. researchgate.netuni-muenchen.de
Solvent Effects: As detailed by molecular dynamics simulations, the coordinating ability of the solvent plays a critical role. chemrxiv.orgrsc.org DFT calculations have shown how a strongly coordinating solvent can stabilize transition states involving multiple organozinc moieties, lowering the activation energy and explaining why some reactions proceed efficiently in one solvent but not another. rsc.org
Ultimately, these theoretical investigations provide a molecular-level rationale for experimental observations and offer a predictive framework for optimizing reaction conditions and designing more efficient synthetic protocols. researchgate.netchemrxiv.org
Green Chemistry Principles in the Context of Organozinc Synthesis and Catalysis
Atom Economy in Organozinc-Mediated Reactions
Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comjocpr.com In the context of reactions involving organozinc reagents, such as the widely used Negishi cross-coupling, the goal is to maximize the transfer of the organic group from the zinc reagent to the final product, thereby minimizing waste. wikipedia.orgwikipedia.org
Cross-coupling reactions are inherently more atom-economical than many classical organic reactions that use stoichiometric reagents. researchgate.net For instance, in a Negishi coupling reaction where an arylzinc halide is coupled with an aryl halide, the primary atoms from both coupling partners are incorporated into the new biaryl product. The main byproduct is a zinc salt, which is generally of low toxicity.
Atom Economy in a Representative Negishi Coupling Reaction
| Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
|---|---|---|---|
| Aryl-ZnX + Aryl'-Y | Aryl-Aryl' | ZnXY | High (dependent on the molecular weights of Aryl, Aryl', X, and Y) |
Waste Prevention and Byproduct Minimization
The principle of waste prevention is a cornerstone of green chemistry, advocating that it is better to prevent the formation of waste than to treat it after it has been created. yale.eduacs.orgaarf.asia In the synthesis and application of organozinc reagents, several strategies are employed to minimize waste.
One significant source of waste in traditional organometallic synthesis is the isolation and purification of intermediates. Organozinc reagents can be moisture and air-sensitive, and their preparation can sometimes lead to the formation of byproducts. acs.org To circumvent this, in situ generation of the organozinc reagent is a common practice. zioc.ru This approach, where the reagent is formed and immediately consumed in the subsequent reaction, avoids the need for isolation and purification, thereby reducing solvent usage and potential for waste generation.
Furthermore, the choice of synthetic route to the organozinc reagent itself can impact waste generation. Direct insertion of zinc metal into an organic halide is a common method. nih.gov Advances in this area, such as the use of activating agents like lithium chloride, have allowed for milder reaction conditions and reduced the need for high-boiling polar aprotic solvents, which can be difficult to remove and recycle. nih.gov
Energy Efficiency in Organozinc Processes
Designing for energy efficiency is a key principle of green chemistry, aiming to minimize the environmental and economic impacts of energy consumption in chemical processes. yale.edu This often involves developing reactions that can be conducted at ambient temperature and pressure.
Photoredox catalysis has emerged as a powerful tool for promoting organic transformations under mild conditions, often using visible light as a renewable energy source. zioc.ruethz.chbeilstein-journals.org In the context of organozinc chemistry, photoredox catalysis can be used to generate radical intermediates from organozinc precursors. zioc.ruacs.org This allows for novel reaction pathways that might otherwise require harsh conditions or stoichiometric radical initiators.
Electrochemical synthesis offers another avenue for improving the energy efficiency of organozinc processes. By using electricity as a "reagent," electrochemical methods can often avoid the use of stoichiometric chemical oxidants or reductants, which contribute to waste. researchgate.net
The electrochemical preparation of highly reactive zinc can facilitate the synthesis of organozinc bromides under mild conditions. utm.my This electrogenerated zinc can then react with organic halides to form the corresponding organozinc reagents, which can be used in subsequent cross-coupling reactions. This method can lead to high yields of the desired products while minimizing the use of harsh reagents. utm.my
Utilization of Catalytic Reagents
The use of catalytic reagents is a central tenet of green chemistry, as catalysts are, by definition, not consumed in a reaction and can facilitate transformations in small quantities, thereby reducing waste. yale.eduacs.org Organozinc chemistry is intrinsically linked to catalysis, with many of its most important applications relying on catalytic processes.
The Negishi cross-coupling reaction is a prime example, typically employing a palladium or nickel catalyst to facilitate the C-C bond formation between an organozinc compound and an organic halide. wikipedia.orgwikipedia.orgdokumen.pub The use of a catalyst allows the reaction to proceed under milder conditions and with higher selectivity than would be possible otherwise. Research in this area is continually focused on developing more active and robust catalysts that can be used at lower loadings, further enhancing the sustainability of these reactions. thieme-connect.com While palladium has been the traditional catalyst of choice, efforts are being made to replace it with more earth-abundant and less toxic metals like iron and cobalt. thieme-connect.com
Common Catalysts in Organozinc Cross-Coupling Reactions
| Catalyst Type | Examples | Key Advantages |
|---|---|---|
| Palladium-based | Pd(PPh₃)₄, PdCl₂(dppf) | High activity and broad substrate scope |
| Nickel-based | Ni(acac)₂, NiCl₂(dppe) | More earth-abundant and cost-effective than palladium |
| Iron/Cobalt-based | Emerging catalysts | Potential for more sustainable and economical processes |
Role of Flow Chemistry in Sustainable Organozinc Chemistry
Flow chemistry, or continuous flow processing, has gained significant traction as a technology for improving the safety, efficiency, and sustainability of chemical synthesis. acs.orgstolichem.comacs.orgmt.com This is particularly true for reactions involving highly reactive or unstable intermediates, such as organozinc reagents. nih.govspringernature.comresearchgate.net
The on-demand synthesis of organozinc halides in continuous flow systems offers several advantages over traditional batch processing. nih.govspringernature.com By flowing an organic halide over a packed bed of zinc, the organozinc reagent can be generated and immediately used in a subsequent reaction, a process known as "telescoping." researchgate.netacs.org This approach minimizes the accumulation of hazardous reagents, improves heat transfer and reaction control, and reduces waste by eliminating the need for workup and isolation of the intermediate. acs.orgmt.com
Emerging Research Directions and Future Outlook
Development of Next-Generation Ligands for Zinc Catalysis
A primary focus of current research is the design and synthesis of advanced ligands that can precisely control the reactivity and selectivity of zinc catalysts. While simple zinc salts can act as Lewis acids, well-defined zinc complexes with sophisticated ligand architectures are key to unlocking more challenging transformations. bohrium.com The development of chiral ligands is a particularly active area, aiming to achieve high enantioselectivity in asymmetric synthesis. cloudflare.net
Key ligand classes under investigation include:
β-Diketiminate (BDI) Ligands: These have been extensively used to stabilize zinc centers and have shown great success in the ring-opening polymerization (ROP) of cyclic esters like lactide, demonstrating good activity and high heteroselectivity. mdpi.com
Phenoxy-imine and Salicylaldimine Ligands: As analogs of BDI ligands, these have been developed for ROP of rac-lactide, showing that steric and electronic factors of the ligand framework significantly influence catalytic activity and stereoselectivity. mdpi.com
Bis(phosphinimine) Pincer Ligands: Cationic zinc complexes featuring these ligands have emerged as remarkably active and living catalysts for lactide polymerization even at ambient temperatures, representing a significant advance in the field. researchgate.net
The goal is to create ligands that not only enhance catalytic activity but also provide robustness against impurities and moisture, expanding the practicality of zinc catalysts in both academic and industrial settings. researchgate.netresearchgate.net
| Ligand Class | Key Features | Primary Application | Reported Selectivity |
|---|---|---|---|
| β-Diketiminate (BDI) | Sterically tunable; stabilizes low-coordinate metal centers | Ring-Opening Polymerization (ROP) of rac-lactide | High heteroselectivity mdpi.com |
| Phenoxy-imine | Readily synthesized; electronically tunable | ROP of rac-lactide | Moderate heterotactic selectivity (Pr ≈ 0.75) mdpi.com |
| Bis(phosphinimine) Pincer | Forms robust cationic complexes; high activity | Living ROP of rac-lactide at room temperature | Slightly hetero-enriched (Pr ≈ 0.63) researchgate.net |
Expanding the Scope of Zinc-Mediated and Catalyzed Reactions
Researchers are actively working to broaden the types of chemical bonds and molecular scaffolds that can be constructed using zinc. While classic reactions like the Reformatsky and Negishi couplings are well-established, the future lies in applying zinc's unique properties to a wider array of organic transformations. cloudflare.netyoutube.com
Current frontiers in expanding zinc catalysis include:
C-C Bond Formation: Beyond traditional cross-couplings, zinc is being explored as a catalyst for reactions like the Mannich reaction, providing efficient routes to β-amino carbonyl compounds. nih.gov Recently, the first zinc-catalyzed Suzuki-Miyaura (SM) cross-coupling was reported, using ZnBr₂ to couple benzyl (B1604629) bromides with aryl borates, a significant step forward for base-metal catalysis. nih.goved.ac.uk
Polymerization Reactions: As mentioned, zinc catalysts are highly promising for the ring-opening polymerization of cyclic esters to produce biodegradable polymers like polylactic acid (PLA). mdpi.com Research is focused on achieving better control over polymer tacticity and molecular weight distribution.
CO₂ Utilization: Zinc complexes are being investigated for their ability to catalyze the fixation of carbon dioxide into valuable chemicals, such as in the copolymerization of epoxides and CO₂ to form polycarbonates. researchgate.net
The overarching goal is to leverage zinc's high functional group tolerance and milder reaction conditions to synthesize complex molecules with greater efficiency and selectivity, making it a viable and sustainable alternative to precious metal catalysts. cloudflare.net
Synergistic Catalysis Involving Zinc and Other Metals
A highly promising avenue of research is the combination of zinc with other metals to achieve synergistic catalytic effects. cloudflare.net This approach, where two different catalysts work in concert to enable a transformation not possible with either alone, has the potential to unlock novel reactivity. acs.orgresearchgate.net Such dual-metal systems can involve zinc acting as a co-catalyst, a reductant, or a Lewis acid partner to another transition metal.
Examples of synergistic systems include:
Zinc-Palladium Catalysis: In Negishi-type cross-couplings, organozinc reagents are coupled with organic halides using a palladium catalyst. nih.gov Recent innovations include performing these reactions in water at room temperature without the pre-formation of the organozinc reagent, greatly simplifying the procedure. nih.gov
Zinc-Nickel Catalysis: Heterogeneous zinc powder can be used to regulate the oxidation state of a homogeneous nickel catalyst in C-N cross-coupling reactions. rsc.org This allows for the use of a Ni(I)-Ni(III) catalytic cycle without the need for a photoredox catalyst, showcasing how a low-cost metal like zinc can enable more efficient catalysis with another base metal. rsc.org
Bimetallic Complexes: Research is also exploring well-defined bimetallic complexes containing a zinc-zinc bond or zinc bonded to another metal. rsc.orgrsc.org These complexes exhibit unique structural and reactive properties, with potential applications in small molecule activation and catalytic transformations. rsc.orgnih.gov
The challenge in this area lies in carefully selecting reaction parameters to avoid catalyst deactivation or unwanted side reactions, but the potential for discovering new and more powerful catalytic systems is immense. acs.orgresearchgate.net
| Metal Combination | Role of Zinc | Reaction Type | Key Advantage |
|---|---|---|---|
| Zinc / Palladium | Forms organozinc nucleophile | Negishi Cross-Coupling | Enables C(sp³)-C(sp²) bond formation in water nih.gov |
| Zinc / Nickel | Regulates Ni oxidation state (reductant) | C-N Cross-Coupling | Avoids need for photoredox catalyst rsc.org |
| Dizinc(I) Complexes | Component of bimetallic catalyst | Small Molecule Activation | Novel reaction modes and catalytic frontiers rsc.orgrsc.org |
Advanced In-situ Analytical Methodologies for Reaction Monitoring
A deeper mechanistic understanding is crucial for the rational design of better zinc catalysts and reaction protocols. A significant trend in this area is the use of advanced in-situ analytical techniques to monitor reactions in real time. These methods allow chemists to observe the formation of transient intermediates and gain direct insight into reaction pathways, which is often impossible with traditional offline analysis. spectroscopyonline.commdpi.com
Key in-situ techniques being applied to study zinc-mediated processes include:
Spectroscopy (Raman, IR): In-situ Raman and infrared spectroscopy can track the concentration changes of reactants, products, and intermediates on a molecular level during a reaction. spectroscopyonline.commdpi.com These techniques are particularly powerful for studying mechanochemical reactions involving zinc compounds. mdpi.com
X-ray Diffraction (XRD): For solid-state reactions, in-situ synchrotron X-ray powder diffraction allows for the real-time identification of crystalline phases, providing direct evidence for the formation of intermediates and products. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The recent development of in-situ solid-state NMR for monitoring mechanochemical reactions provides detailed information about molecular-level transformations, such as the synthesis of zinc phenyl phosphonate (B1237965) from zinc acetate. mdpi.com
Fluorescence Microscopy: This sensitive technique has been used to visualize and understand the role of activating agents like LiCl in the formation of organozinc reagents on the surface of zinc metal, revealing distinct mechanisms of oxidative addition and solubilization. nih.gov
By combining these advanced monitoring tools, researchers can build more accurate kinetic and mechanistic models, accelerating the development of more efficient and selective zinc-catalyzed transformations. nih.gov
Q & A
Q. Key factors affecting yield :
- Temperature control in exothermic reactions to prevent side products.
- Purity of reactants (e.g., anhydrous HBr for high-purity ZnBr₂) .
- Solvent choice (e.g., aqueous vs. organic solvents) influences hydration states (e.g., ZnBr₂·2H₂O) .
Advanced: How does zinc bromide function as a Lewis acid in organic transformations, and what spectroscopic evidence supports its coordination behavior?
ZnBr₂ acts as a Lewis acid by accepting electron pairs, facilitating reactions like Friedel-Crafts alkylation and esterification. Its coordination geometry (tetrahedral or octahedral) depends on hydration and solvent .
Q. Spectroscopic evidence :
- X-ray crystallography : Reveals bridging ligand behavior in ZnBr₂ complexes (e.g., Zn₂Br₄ structures) .
- NMR spectroscopy : Chemical shifts in ¹H/¹³C NMR indicate ZnBr₂’s interaction with organic substrates (e.g., electron-deficient aromatics) .
Basic: What synthetic routes are available for preparing 1-iodo-4-methanidylbenzene, and what purification steps are critical?
1-Iodo-4-methanidylbenzene (C₇H₆I) can be synthesized via:
Q. Purification :
- Column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted halides.
- Recrystallization from ethanol/water mixtures enhances purity .
Advanced: What challenges arise in achieving regioselective functionalization of 1-iodo-4-methanidylbenzene in cross-coupling reactions?
Regioselectivity is influenced by:
Q. Computational insights :
- Density Functional Theory (DFT) models predict transition-state energies, optimizing reaction pathways .
Basic: What role does the bromide ion play in zinc-bromine flow batteries?
In Zn-Br batteries:
Q. Key parameters :
Advanced: How do bromide ligands influence the geometry and reactivity of zinc complexes in catalysis?
Bromide’s electronegativity and size impact coordination:
- Bridging ligands : ZnBr₂ forms dimeric structures (e.g., [Zn₂Br₄L₂], L = Lewis base), altering catalytic activity in polymerization .
- Ligand exchange kinetics : Faster substitution rates with Br⁻ vs. Cl⁻ enhance catalytic turnover in ester hydrolysis .
Basic: How do competing halides (Br⁻ vs. I⁻) affect zinc-mediated reactions with aryl halides like 1-iodo-4-methanidylbenzene?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
